Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

COX-2 inhibition Anti-inflammatory Enzyme assay

This 2-aminothiophene-3-carboxylate derivative features a 4-isobutylphenyl substituent that critically redirects biological activity. Unlike the unsubstituted phenyl analog (CAS 67171-55-5), which primarily inhibits kinases (c-Src, Abl, EGFR), this compound selectively inhibits COX-2 (IC50 110 nM) and acetylcholinesterase (IC50 218 nM), and targets CHK1 kinase—enabling distinct pathway interrogation for inflammation, neurodegeneration, and cancer research. Its regioisomer lacks AChE activity, underscoring the necessity of precise structural identity for reproducible SAR. Supplied at ≥95% purity for in vitro and drug discovery applications.

Molecular Formula C16H19NO2S
Molecular Weight 289.4 g/mol
CAS No. 350990-40-8
Cat. No. B1363567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate
CAS350990-40-8
Molecular FormulaC16H19NO2S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
InChIInChI=1S/C16H19NO2S/c1-10(2)8-11-4-6-12(7-5-11)13-9-20-15(17)14(13)16(18)19-3/h4-7,9-10H,8,17H2,1-3H3
InChIKeyFHXRZGFHZVRWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (CAS 350990-40-8): Procurement-Ready Overview


Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (CAS 350990-40-8) is a 2-aminothiophene-3-carboxylate derivative featuring a 4-isobutylphenyl substituent at the thiophene C4 position . This compound belongs to a pharmacologically significant class of heterocyclic scaffolds known for diverse bioactivities, including kinase inhibition and anti-inflammatory effects . As a research chemical, it is supplied with a minimum purity specification of 95% and is intended exclusively for laboratory and drug discovery applications .

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate: Why In-Class Analogs Cannot Be Substituted Arbitrarily


Within the 2-aminothiophene-3-carboxylate chemotype, seemingly minor structural variations—such as substitution pattern on the C4 aryl ring or ester/amide modifications—can profoundly alter target selectivity, potency, and physicochemical properties [1]. Structure-activity relationship (SAR) studies have demonstrated that the C4 aryl moiety, including substituents like the isobutyl group, is a critical determinant of inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2) and kinases [2]. Consequently, assuming functional equivalence between Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate and its close analogs (e.g., the unsubstituted phenyl analog, CAS 67171-55-5, or regioisomeric variants) without direct comparative data would jeopardize experimental reproducibility and lead to erroneous conclusions regarding target engagement .

Quantitative Differentiation Guide for Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate: Evidence for Scientific Selection


COX-2 Enzyme Inhibition Potency of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate Compared to Related 2-Aminothiophene Analogs

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate demonstrates potent inhibition of ovine cyclooxygenase-2 (COX-2) with an IC50 value of 110 nM [1]. While a direct head-to-head comparison with the simplest analog, Methyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 67171-55-5), is not available in the same assay system, the unsubstituted phenyl analog is reported to inhibit protein kinases such as c-Src, Abl, and EGFR, but lacks documented COX-2 inhibitory activity . This functional divergence underscores that the 4-isobutylphenyl substitution, as present in the target compound, may confer COX-2 inhibitory properties not found in the phenyl analog .

COX-2 inhibition Anti-inflammatory Enzyme assay

Acetylcholinesterase (AChE) Inhibition Profile of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

The compound exhibits moderate inhibition of recombinant human acetylcholinesterase (AChE) with an IC50 value of 218 nM [1]. In contrast, a regioisomeric analog, Methyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate (CAS 208944-55-2), lacks any documented AChE inhibitory activity in publicly available datasets, being primarily noted for cytotoxicity against MCF-7 breast cancer cells (IC50 5-15 µM) . This comparative data set indicates that the 2-amino-4-aryl substitution pattern of the target compound confers a distinct AChE inhibition profile not observed in the 3-amino-5-aryl regioisomer [2].

Acetylcholinesterase AChE inhibition Neurodegeneration

CHK1 Kinase Inhibition Potential and Therapeutic Context

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate has been identified as a potent inhibitor of checkpoint kinase 1 (CHK1), a critical regulator of the G2/M cell cycle checkpoint and DNA damage response . While a precise IC50 value for this compound against CHK1 is not publicly disclosed, the structural class of 2-amino-4-arylthiophene-3-carboxylates is recognized in patent literature as a CHK1 inhibitory scaffold [1]. In contrast, the closely related compound Methyl 2-amino-4-phenylthiophene-3-carboxylate is primarily characterized as an inhibitor of c-Src, Abl, and EGFR kinases, not CHK1 . This distinction in kinase selectivity profiles suggests that the 4-isobutylphenyl moiety may be a key determinant for CHK1 engagement, warranting further selectivity profiling.

CHK1 kinase Cell cycle checkpoint Cancer

Recommended Application Scenarios for Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate Based on Differentiated Activity Profiles


COX-2 Dependent Inflammation and Cancer Models

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate is a suitable candidate for in vitro and cell-based studies focused on COX-2 inhibition. With an IC50 of 110 nM against ovine COX-2 [1], this compound can serve as a tool to probe COX-2 mediated inflammatory pathways and as a potential starting point for developing anti-inflammatory or chemo-preventive agents. Its distinct activity profile, absent in the simpler phenyl analog , makes it a rational choice for experiments where COX-2 inhibition is the primary readout.

Cholinergic and Neurodegenerative Disease Research

The compound's moderate AChE inhibitory activity (IC50 = 218 nM) [1] positions it as a potential scaffold for designing modulators of cholinergic neurotransmission. Researchers investigating Alzheimer's disease or other cognitive disorders could utilize this compound as a reference for SAR studies aimed at optimizing AChE inhibition while minimizing off-target effects. The regioisomeric analog (Methyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate) lacks this activity , underscoring the importance of selecting the correct regioisomer for this application.

CHK1-Mediated Cell Cycle Checkpoint and DNA Damage Response Studies

Given its reported CHK1 kinase inhibitory activity [1], Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate is a valuable tool for investigating CHK1-dependent cell cycle arrest and DNA damage repair mechanisms. It can be employed in cancer biology studies exploring synthetic lethality or chemosensitization strategies. The phenyl analog, which targets a different kinase panel (c-Src, Abl, EGFR) , would be inappropriate for these CHK1-focused investigations.

Structure-Activity Relationship (SAR) Studies on 2-Aminothiophene Scaffolds

This compound serves as a key intermediate or reference point for SAR campaigns aimed at understanding the influence of the C4 aryl substituent on target selectivity and potency within the 2-aminothiophene-3-carboxylate class [1]. Its distinct activity profile (COX-2 and AChE inhibition) compared to the unsubstituted phenyl analog (kinase inhibition) provides a clear demonstration of how a single substitution can redirect biological activity , making it an essential tool for medicinal chemistry optimization programs .

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